molecular formula C12H19NO B13289260 2-[(1-Phenylbutyl)amino]ethan-1-ol

2-[(1-Phenylbutyl)amino]ethan-1-ol

Cat. No.: B13289260
M. Wt: 193.28 g/mol
InChI Key: XRVVCVAMZHXPCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1-Phenylbutyl)amino]ethan-1-ol is an organic compound with the molecular formula C12H19NO It is a secondary amine and alcohol, characterized by a phenyl group attached to a butyl chain, which is further connected to an aminoethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Phenylbutyl)amino]ethan-1-ol typically involves the reaction of 1-phenylbutylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 1-Phenylbutylamine and ethylene oxide.

    Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen, at a temperature range of 50-70°C. A solvent like toluene or ethanol can be used to facilitate the reaction.

    Purification: The product is purified using standard techniques such as distillation or recrystallization to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to mix 1-phenylbutylamine and ethylene oxide under controlled conditions.

    Continuous Monitoring: The reaction parameters, such as temperature, pressure, and reactant concentrations, are continuously monitored to ensure optimal yield and purity.

    Automated Purification: Advanced purification techniques, including automated distillation and crystallization units, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Phenylbutyl)amino]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

2-[(1-Phenylbutyl)amino]ethan-1-ol has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 2-[(1-Phenylbutyl)amino]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing the enzyme from catalyzing its substrate.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1-Phenylethyl)amino]ethan-1-ol
  • 2-[(1-Phenylpropyl)amino]ethan-1-ol
  • 2-[(1-Phenylpentyl)amino]ethan-1-ol

Uniqueness

2-[(1-Phenylbutyl)amino]ethan-1-ol is unique due to its specific structural arrangement, which imparts distinct physicochemical properties and reactivity. Compared to its analogs, it may exhibit different binding affinities, solubility, and stability, making it suitable for specific applications in research and industry.

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

2-(1-phenylbutylamino)ethanol

InChI

InChI=1S/C12H19NO/c1-2-6-12(13-9-10-14)11-7-4-3-5-8-11/h3-5,7-8,12-14H,2,6,9-10H2,1H3

InChI Key

XRVVCVAMZHXPCG-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC=CC=C1)NCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.